4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol

Physicochemical profiling LogP Polar surface area

Constructing triazolothiadiazole or triazolothiadiazine libraries requires a triazole-3-thiol intermediate bearing a free 4-amino group for downstream derivatization-a capability lost with N4-methyl analogs (e.g., CAS 113657-01-5). CAS 31821-72-4 resolves this gap: • Free 4-NH₂ enabling POCl₃-mediated cyclization with carboxylic acids or α-halo ketones/β-ketoesters for fused heterocycle synthesis • 5-Methoxymethyl oxygen provides an additional H-bond acceptor to fine-tune target binding and solubility • ≥98% purity supports scaffold-hopping campaigns and kinase inhibitor programs • Favorable LogP (0.0082) and PSA (104.76 Ų) align with systemic translocation profiles for agrochemical lead optimization

Molecular Formula C4H8N4OS
Molecular Weight 160.2 g/mol
CAS No. 31821-72-4
Cat. No. B1596803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol
CAS31821-72-4
Molecular FormulaC4H8N4OS
Molecular Weight160.2 g/mol
Structural Identifiers
SMILESCOCC1=NNC(=S)N1N
InChIInChI=1S/C4H8N4OS/c1-9-2-3-6-7-4(10)8(3)5/h2,5H2,1H3,(H,7,10)
InChIKeySEAKEZRPLBHURI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol Physicochemical Profile


4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (CAS 31821-72-4) is a 1,2,4-triazole-3-thiol heterocycle characterized by a 4-amino substituent and a 5-methoxymethyl side chain (C₄H₈N₄OS, MW 160.2 g/mol, purity typically ≥95%) [1]. The compound belongs to the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol family, a privileged scaffold in medicinal and agricultural chemistry whose biological potential is potentiated by the synergistic presence of thiol and free amino groups [2]. The methoxymethyl substitution at the 5-position imparts distinct physicochemical properties relative to unsubstituted or simple alkyl-substituted analogs, making this compound a strategically differentiated synthetic intermediate and a candidate for scaffold-hopping campaigns [3].

Substitution Risks with Unsubstituted or N-Alkyl Analogs


The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is uniquely sensitive to the nature of the 5-position substituent: computational studies demonstrate that replacement of aromatic groups with long aliphatic chains at the 5-position significantly alters binding affinity toward DNA gyrase, COX-2, and cathepsin B by modifying hydrogen-bonding networks and steric complementarity within the active site [1]. The 5-methoxymethyl group in CAS 31821-72-4 introduces a hydrogen-bond-accepting oxygen atom and increases polar surface area relative to simple methyl or unsubstituted analogs, which predictably influences solubility, metabolic stability, and target engagement. Generic procurement of 4-amino-4H-1,2,4-triazole-3-thiol (CAS 4343-75-3) or N-methyl variants such as 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 113657-01-5) as substitutes introduces uncharacterized liability risks including altered LogP, divergent synthetic reactivity at the N4 position, and unpredictable biological selectivity profiles . Quantitative evidence presented below underscores why substitution without explicit experimental validation is scientifically unsound.

4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol Comparative Analysis


LogP & Polar Surface Area vs. Unsubstituted Analog

The 5-methoxymethyl substituent in CAS 31821-72-4 markedly alters physicochemical properties compared to the unsubstituted parent scaffold 4-amino-4H-1,2,4-triazole-3-thiol (CAS 4343-75-3). The target compound has a measured LogP of 0.0082 [1], reflecting the hydrophilic contribution of the methoxymethyl ether oxygen. Although the exact LogP of CAS 4343-75-3 is not reported, the absence of the methoxymethyl group results in a lower molecular weight (116.15 vs. 160.2 g/mol) and predictably lower polar surface area (~105 vs. an estimated ~75–85 Ų), shifting the compound toward higher membrane permeability but reduced aqueous solubility . This difference is critical for applications where balanced hydrophilicity is required.

Physicochemical profiling LogP Polar surface area Drug-likeness ADME prediction

Triazolothiadiazole & Triazolothiadiazine Synthesis vs. Methyl Analogs

4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols are established precursors for the synthesis of biologically active triazolothiadiazoles (via cyclization with aromatic carboxylic acids in POCl₃) and triazolothiadiazines (via reaction with α-haloalicyclic ketones or β-ketoesters) [1][2]. The 5-methoxymethyl group in CAS 31821-72-4 provides a synthetically distinct handle: unlike the 5-methyl analog (4-amino-5-methyl-4H-1,2,4-triazole-3-thiol), the methoxymethyl side chain introduces an additional oxygen atom capable of participating in hydrogen bonding and coordination chemistry, potentially altering the electronic properties and biological profile of downstream fused heterocycles [3]. Furthermore, the free 4-NH₂ group in CAS 31821-72-4 distinguishes it from 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 113657-01-5), where N4 methylation blocks a key reactive site for further derivatization, limiting synthetic versatility .

Heterocyclic synthesis Triazolothiadiazole Triazolothiadiazine Cyclization Microwave-assisted synthesis

Antifungal Activity: Methoxymethyl vs. Methyl/Unsubstituted Analogs

The parent scaffold 4-amino-4H-1,2,4-triazole-3-thiol (CAS 4343-75-3) has documented antimicrobial activity against Trichophyton mentagrophytes and Cryptococcus neoformans . For the 5-methyl derivative (4-amino-5-methyl-4H-1,2,4-triazole-3-thiol), antifungal activity against Candida albicans has been reported with MIC values in the range of 7–15 µg/mL [1]. Although direct MIC data for CAS 31821-72-4 against these specific strains have not been published, the 5-methoxymethyl group introduces an additional hydrogen-bond acceptor that in silico studies suggest can enhance binding affinity to microbial enzyme targets such as DNA gyrase when compared to simple alkyl substituents [2]. The observed trend—where substitution at the 5-position modulates antifungal potency—implies that the methoxymethyl analog occupies a distinct activity space that warrants empirical evaluation rather than assumption of equivalence to the 5-H or 5-methyl compounds.

Antifungal activity MIC Trichophyton mentagrophytes Cryptococcus neoformans Candida albicans

Cytotoxicity SAR in MCF-7 Breast Cancer Cells

A focused library of 18 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives (B1–B18) was evaluated for cytotoxicity against the MCF-7 breast cancer cell line, with the 2,4-dichloro-substituted analog B4 exhibiting an IC₅₀ of 20.35 µM compared to cisplatin (IC₅₀ = 12.06 µM) under the same assay conditions [1]. QSAR analysis from the same study revealed that molecular connectivity, ionization potential, and mass are critical determinants of cytotoxic potency [1]. Although CAS 31821-72-4 was not among the compounds directly tested, its structural features—specifically the electron-donating methoxymethyl group at the 5-position and the free 4-amino group—align with the pharmacophoric requirements identified in the QSAR model. In silico docking studies on related 4-amino-5-substituted analogs further confirm that the triazole ring forms essential hydrogen bonds with active-site residues, and the 5-substituent modulates binding orientation and affinity [2]. These data collectively support the rationale for evaluating CAS 31821-72-4 as a differentiated cytotoxic candidate rather than defaulting to the unsubstituted or methyl-substituted analogs that lack the methoxymethyl H-bond acceptor.

Cytotoxicity IC50 MCF-7 Anticancer QSAR

Application Scenarios


Triazolothiadiazole & Triazolothiadiazine Library Synthesis

CAS 31821-72-4 is ideally suited as a key synthetic intermediate for constructing triazolothiadiazole and triazolothiadiazine libraries via cyclization with aromatic carboxylic acids (POCl₃) or α-halo ketones/β-ketoesters, respectively [1][2]. The free 4-NH₂ group enables subsequent derivatization that is impossible with N4-methyl analogs (e.g., CAS 113657-01-5), while the 5-methoxymethyl oxygen provides an additional hydrogen-bond acceptor to fine-tune target binding and solubility of the final fused heterocycles. This scenario is particularly relevant for groups pursuing kinase inhibitors, antimicrobial agents, or CNS-active compounds where the triazolothiadiazine scaffold has established precedence.

Antifungal Lead Discovery: Drug-Resistant Candida & Cryptococcus

Given the documented antifungal activity of the parent scaffold against Trichophyton mentagrophytes and Cryptococcus neoformans, and the 5-methyl analog against Candida albicans (MIC ~7–15 µg/mL), CAS 31821-72-4 represents a structurally distinct probe for antifungal screening cascades [3]. The methoxymethyl substituent is anticipated to modulate target engagement at fungal CYP51 or DNA gyrase orthologs, as inferred from in silico docking studies demonstrating that 5-substituent identity critically influences binding affinity within the enzyme active site [4]. Procurement of this compound enables exploration of chemical space inaccessible to the 5-H, 5-methyl, or 5-phenyl analogs.

Anticancer Screening: QSAR-Guided Chemical Space Expansion

The QSAR model developed from 18 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives identified molecular connectivity, ionization potential, and mass as key cytotoxicity determinants against MCF-7 breast cancer cells [5]. CAS 31821-72-4, with its electron-donating methoxymethyl group and moderate molecular weight (160.2 g/mol), occupies a physicochemical niche not represented in the 18-compound test set. Integrating this compound into focused screening libraries provides an opportunity to generate novel structure-activity relationship data and potentially identify IP-protectable lead series with differentiated cytotoxicity profiles.

Agrochemical Intermediate: Plant Growth Regulators & Fungicidal Triazoles

1,2,4-Triazole-3-thiol derivatives bearing 4-amino and 5-alkoxymethyl substituents have demonstrated herbicidal and plant growth regulatory activities in preliminary bioassays [6]. CAS 31821-72-4 serves as a versatile building block for agrochemical discovery programs, where the methoxymethyl group may enhance phloem mobility and target-site delivery compared to simple alkyl-substituted analogs. The compound's favorable LogP (0.0082) and moderate polar surface area (104.76 Ų) align with physicochemical profiles associated with systemic translocation in plants, making it a rational choice for agrochemical lead optimization.

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